molecular formula C12H16N2O3 B1510191 BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE

BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE

Cat. No.: B1510191
M. Wt: 236.27 g/mol
InChI Key: XFRZHUKQUUVRFG-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE is a chemical compound with the molecular formula C12H16N2O3 It is known for its unique structure, which includes a pyrrolidine ring and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester typically involves the reaction of trans-4-hydroxy-3-pyrrolidine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE is unique due to its specific combination of a pyrrolidine ring and a phenylmethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRZHUKQUUVRFG-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193504
Record name Phenylmethyl N-[(3R,4R)-4-hydroxy-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952443-94-6
Record name Phenylmethyl N-[(3R,4R)-4-hydroxy-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952443-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(3R,4R)-4-hydroxy-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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